molecular formula C20H23Cl2N3O3S B2445758 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1216617-11-6

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No.: B2445758
CAS No.: 1216617-11-6
M. Wt: 456.38
InChI Key: RQDGNVVLPNNPAV-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3O3S and its molecular weight is 456.38. The purity is usually 95%.
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Scientific Research Applications

Serotonin 5-HT4 Receptor Agonistic Activity

  • The compound exhibits serotonin 5-HT4 receptor agonistic activity. Specifically, derivatives of this compound, such as hemifumarates, have been evaluated for their activity against serotonin receptors, demonstrating potential applications in neuroscience and pharmacology (Kakigami et al., 1998).

Anti-Inflammatory and Analgesic Agents

  • Novel derivatives of the compound have shown promise as anti-inflammatory and analgesic agents. These derivatives exhibit cyclooxygenase (COX) inhibitory properties, as well as analgesic and anti-inflammatory activities, indicating potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Certain synthesized derivatives of the compound have demonstrated in vitro antibacterial and antifungal activities. These studies suggest its potential application in developing new antimicrobial agents (Desai et al., 2011).

Structure-Activity Relationships in Fungicides

  • The compound has been studied for its structure-activity relationships in the development of fungicides. This research is significant in agricultural science, where such compounds could be utilized to protect crops against fungal diseases (Masatsugu et al., 2010).

Anti-Inflammatory and Antibacterial Properties

  • Research has explored the compound's derivatives for their anti-inflammatory and antibacterial properties. These compounds are noted for reduced gastrointestinal toxicity and lipid peroxidation, making them potential candidates for safer therapeutic agents (Alam et al., 2011).

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S.ClH/c1-14-5-6-15(21)18-17(14)22-20(28-18)24(19(25)16-4-2-11-27-16)8-3-7-23-9-12-26-13-10-23;/h2,4-6,11H,3,7-10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDGNVVLPNNPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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